

A Technical Guide to 1-Ethynyl-4-(pentyloxy)benzene: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: 1-Eth-1-ynyl-4-(pentyloxy)benzene

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Abstract

This technical guide provides an in-depth examination of 1-ethynyl-4-(pentyloxy)benzene (CAS 79887-16-4), a key arylacetylene intermediate in synthetic and medicinal chemistry. We address the compound's nomenclature, detailing its structural features and physicochemical properties. The core of this document is a comprehensive, two-step synthetic strategy starting from 4-bromophenol, encompassing a Williamson ether synthesis followed by a palladium/copper-catalyzed Sonogashira coupling. We elucidate the mechanistic underpinnings of these reactions, offering a rationale for reagent selection and reaction conditions. A detailed, field-tested experimental protocol is provided, alongside a full characterization data set (^1H NMR, ^{13}C NMR, IR) to ensure product validation. Finally, the guide explores the utility of this versatile building block in the development of advanced materials and as a precursor for active pharmaceutical ingredients (APIs), particularly in the construction of complex molecular scaffolds.

Introduction and Nomenclature

The compound with the Chemical Abstracts Service (CAS) number 79887-16-4 is a disubstituted aromatic molecule of significant interest in organic synthesis. While sometimes referred to by the synonym "**1-Eth-1-ynyl-4-(pentyloxy)benzene**," the correct and preferred

IUPAC name is 1-ethynyl-4-(pentyloxy)benzene.[1][2][3] This name accurately describes its structure: a benzene ring substituted at the 1-position with an ethynyl group ($-C\equiv CH$) and at the 4-position with a pentyloxy group ($-O-(CH_2)_4CH_3$).

This molecule belongs to the class of arylacetylenes, which are crucial building blocks in medicinal chemistry and materials science.[4] The terminal alkyne provides a reactive handle for a variety of coupling reactions, most notably carbon-carbon bond-forming reactions, while the pentyloxy group imparts increased lipophilicity and can influence the molecule's solubility and electronic properties.[4] Its utility is primarily as a synthetic intermediate for more complex molecular architectures.[3][4][5]

Molecular Structure:

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Retrosynthetic Analysis and Strategic Approach

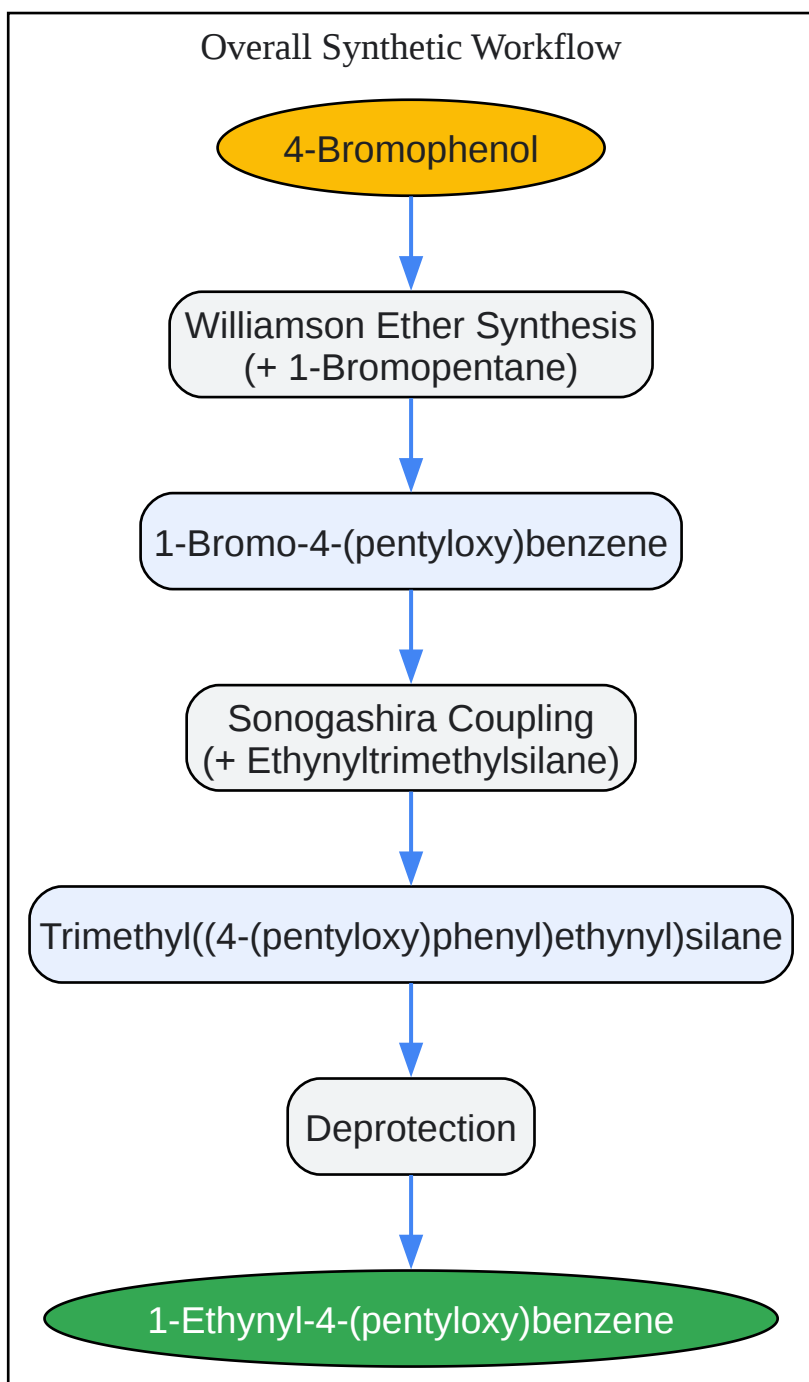
The synthesis of 1-ethynyl-4-(pentyloxy)benzene is most logically approached by disconnecting the molecule at two key bonds: the ether linkage and the aryl-alkyne bond. This retrosynthetic analysis suggests a convergent synthesis starting from a commercially available substituted phenol.

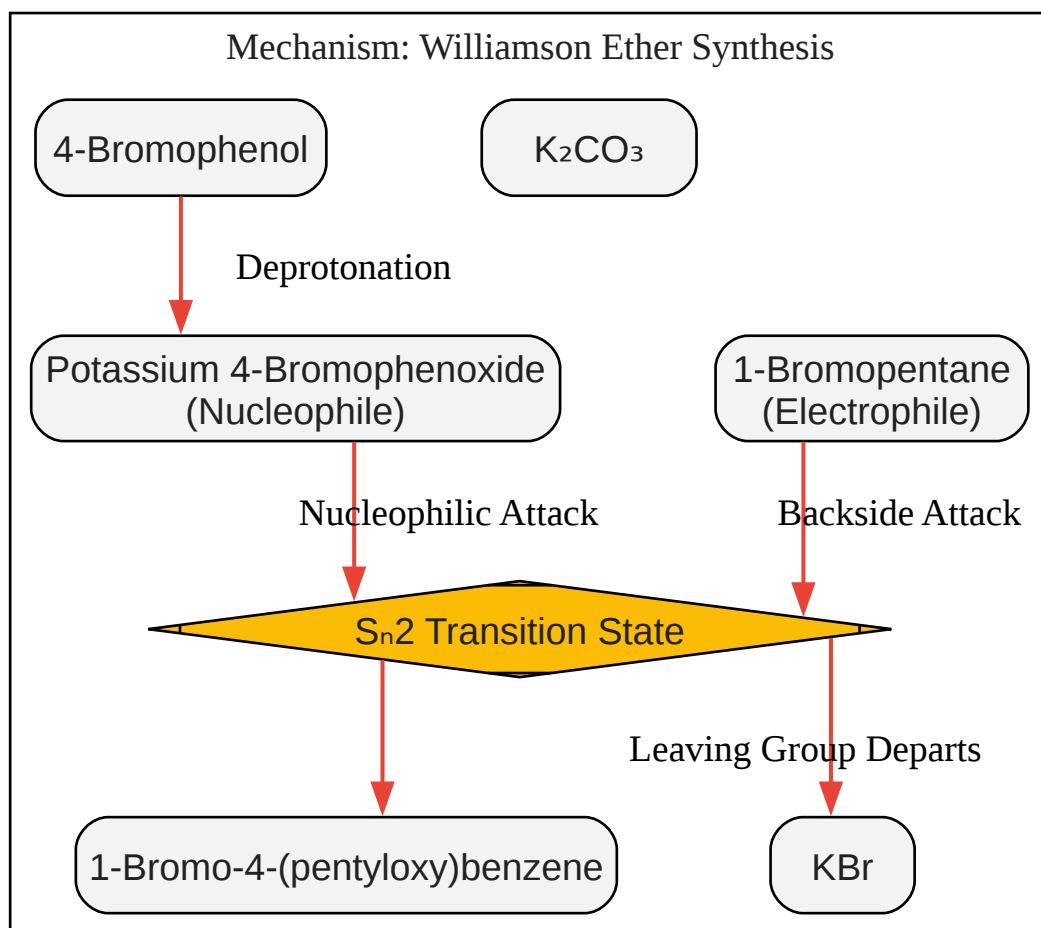
A robust and widely-used strategy involves two sequential, high-yielding reactions:

- **Williamson Ether Synthesis:** To form the pentyloxy group on the aromatic ring. This involves the S_N2 reaction of a phenoxide with an alkyl halide.[6][7]
- **Sonogashira Coupling:** To install the terminal ethynyl group. This is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne.[8][9][10]

This sequence is chosen for its reliability, functional group tolerance, and the commercial availability of the necessary precursors. The workflow is designed to first install the stable ether

linkage, followed by the more sensitive alkyne moiety.





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